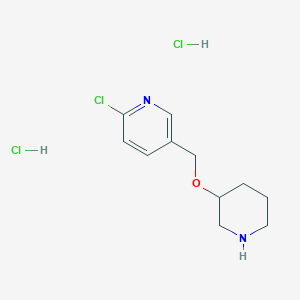

2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine dihydrochloride

Description

Structural Overview of Pyridine-Piperidine Hybrid Compounds

Pyridine-piperidine hybrid compounds constitute a fundamental class of nitrogen-containing heterocyclic molecules that have emerged as essential structural motifs in modern medicinal chemistry. The structural framework of 2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine dihydrochloride exemplifies the sophisticated molecular architecture achievable through the strategic combination of aromatic and saturated nitrogen heterocycles. The pyridine component contributes aromatic stability and electronic properties that enhance molecular recognition and binding affinity, while the piperidine moiety provides conformational flexibility and three-dimensional structural diversity.

The pyridine ring system in these hybrid compounds typically exhibits characteristic electron-deficient properties due to the electronegative nitrogen atom, which significantly influences the compound's reactivity patterns and intermolecular interactions. Research has demonstrated that pyridine-containing structures can improve biochemical potency, enhance metabolic stability, increase membrane permeability, and resolve protein-binding challenges compared to their non-heterocyclic counterparts. The incorporation of piperidine scaffolds introduces additional complexity through the potential for stereochemical variation, particularly when chiral centers are present within the saturated ring system.

Contemporary pharmaceutical research has revealed that substitution patterns on both the pyridine and piperidine components profoundly influence biological activity and pharmacological properties. Analysis of commercially available drugs containing pyridine scaffolds indicates that monosubstitution occurs in approximately sixty percent of cases, with disubstitution, trisubstitution, and tetrasubstitution representing twenty-two percent, twelve percent, and six percent respectively. For piperidine-containing pharmaceuticals, trisubstitution patterns demonstrate the highest prevalence, suggesting optimal structure-activity relationships for therapeutic applications.

The structural versatility of pyridine-piperidine hybrids enables the creation of diverse compound libraries suitable for screening against multiple biological targets. These hybrid systems have proven particularly valuable in the development of antimicrobial agents, antiviral compounds, anticancer therapeutics, antioxidant molecules, antihypertensive drugs, antidiabetic medications, antimalarial treatments, and anti-inflammatory agents. The ability to modulate physicochemical properties through strategic substitution patterns has made these compounds indispensable tools in pharmaceutical optimization campaigns.

Historical Context of Chloropyridine Chemistry

The development of chloropyridine chemistry traces its origins to the mid-nineteenth century when foundational work on pyridine derivatives began establishing the theoretical framework for halogenated nitrogen heterocycles. The industrial synthesis of 2-chloropyridine, which serves as a structural precursor to many complex pyridine derivatives, was first achieved through direct chlorination of pyridine using molecular chlorine. This breakthrough methodology enabled large-scale production of chloropyridine intermediates that would subsequently serve as building blocks for more complex molecular architectures.

Historical patent literature reveals that the optimization of chloropyridine synthesis required extensive investigation of reaction conditions, including temperature control, residence time management, and catalyst selection. Early industrial processes utilized gas-phase reactions conducted at temperatures ranging from 350 degrees Celsius to 400 degrees Celsius, with carbon tetrachloride serving as a reaction medium to enhance selectivity and yield. These foundational synthetic methodologies established the technical foundation for contemporary chloropyridine chemistry and enabled the development of more sophisticated derivatives.

The evolution of chloropyridine chemistry has been closely linked to advances in pharmaceutical and agricultural chemistry, where these compounds serve as versatile intermediates for biologically active molecules. Industrial applications have expanded to include the production of fungicides, insecticides, antihistamines, and antiarrhythmic medications, demonstrating the broad utility of chloropyridine scaffolds. The commercial significance of these compounds led to substantial investments in production capacity optimization and process development throughout the late twentieth century.

Research investigations into chloropyridine reactivity patterns have revealed that these compounds exhibit characteristic nucleophilic substitution behaviors, enabling the introduction of diverse functional groups at specific positions on the aromatic ring. The electronic influence of the chlorine substituent creates unique reactivity profiles that facilitate selective functionalization reactions, making chloropyridines valuable synthetic intermediates for complex molecule construction. Contemporary synthetic strategies continue to build upon these historical foundations while incorporating modern catalytic methodologies and stereoselective approaches.

Position of Compound in Heterocyclic Chemistry

The compound this compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an advanced example of multi-heterocycle integration and structural sophistication. This compound exemplifies the contemporary trend toward hybrid molecular architectures that combine complementary heterocyclic systems to achieve enhanced biological activity and improved pharmacological properties. The strategic positioning of the chlorine substituent at the 2-position of the pyridine ring creates unique electronic properties that influence both reactivity and biological recognition patterns.

Within the classification system of nitrogen-containing heterocycles, this compound demonstrates characteristics of both aromatic and aliphatic nitrogen systems, creating a molecular framework with diverse chemical and biological properties. The pyridine component contributes to the compound's aromatic character and electronic properties, while the piperidine moiety provides conformational flexibility and potential for stereochemical variation. The oxymethyl linker connecting these two heterocyclic systems creates additional structural complexity and influences the compound's three-dimensional molecular geometry.

Comparative analysis with related heterocyclic compounds reveals that the specific substitution pattern and linking strategy employed in this molecule create unique spatial arrangements and electronic distributions. The presence of the dihydrochloride salt form enhances solubility characteristics and stability properties, making the compound more suitable for pharmaceutical applications and biological evaluation. This salt formation strategy represents a common approach in pharmaceutical chemistry for optimizing the physicochemical properties of complex heterocyclic compounds.

The compound's position in heterocyclic chemistry is further defined by its potential applications as a pharmaceutical intermediate and its role in structure-activity relationship studies. Research investigating similar pyridine-piperidine hybrid systems has demonstrated significant biological activities across multiple therapeutic areas, suggesting that this compound may serve as a valuable lead structure for pharmaceutical development. The structural complexity and functional group diversity present in this molecule make it representative of modern approaches to heterocyclic drug design and molecular optimization strategies.

Properties

IUPAC Name |

2-chloro-5-(piperidin-3-yloxymethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.2ClH/c12-11-4-3-9(6-14-11)8-15-10-2-1-5-13-7-10;;/h3-4,6,10,13H,1-2,5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXHLPXQWICEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CN=C(C=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671506 | |

| Record name | 2-Chloro-5-{[(piperidin-3-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-77-6 | |

| Record name | 2-Chloro-5-{[(piperidin-3-yl)oxy]methyl}pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine dihydrochloride is a synthetic compound recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a piperidine moiety and a chloro-pyridine framework, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 299.62 g/mol. The chemical structure is characterized by:

- A chloro group at the 2-position of the pyridine ring.

- A piperidin-3-yloxymethyl substituent at the 5-position.

This structural configuration is crucial for its biological activity, as it influences the compound's interaction with various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Notably, it has been identified as an inhibitor of serotonin receptors (5-HT1B, 5-HT2A) and dopamine receptors (D2), which are critical in treating central nervous system disorders such as schizophrenia and depression .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may share similar activity profiles .

Anticancer Potential

Preliminary investigations into the anticancer potential of pyridine derivatives have revealed promising results. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism may involve inducing apoptosis and inhibiting cell proliferation through receptor-mediated pathways .

Case Studies

- Antimicrobial Activity : A study reported that pyridine derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine, was correlated with enhanced activity .

- Cytotoxicity in Cancer Cells : Research on structurally related compounds indicated significant cytotoxicity against MDA-MB-231 cells when combined with standard chemotherapy agents like doxorubicin. This suggests a potential synergistic effect that warrants further investigation into this compound's role in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-5-(piperidin-3-yloxymethyl) | Moderate | Promising | Receptor inhibition (5-HT1B, D2) |

| N-(Piperidin-3-yl)thiophene-3-carboxamide | High | Moderate | Enzyme modulation |

| Pyrazole derivatives | High | High | Apoptosis induction |

Scientific Research Applications

Overview

2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine dihydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 299.62 g/mol. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacological Activity : This compound has been studied for its potential pharmacological activities, including as a therapeutic agent in treating various diseases. Its structure allows for interaction with biological targets, which can lead to inhibition of specific pathways or receptors.

- Drug Development : Due to its unique chemical structure, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Research indicates that derivatives of this compound may exhibit enhanced biological activity compared to the parent molecule.

2. Organic Synthesis

- Building Block : this compound is utilized as a building block in organic synthesis. Its chlorinated pyridine ring allows for various substitution reactions, making it versatile for creating diverse chemical entities.

- Reagent in Chemical Reactions : The compound can act as a reagent in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen bonds essential for synthesizing pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1220037-04-6)

- Structure : Replaces the chlorine at the 2-position with a trifluoromethyl (-CF₃) group.

- Properties : The -CF₃ group increases electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the chloro-substituted parent compound. This modification may improve binding affinity in targets like kinase inhibitors or pesticide receptors .

- Molecular Weight : 282.69 g/mol (vs. 305.65 g/mol for the target compound) .

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride (CAS: N/A)

- Structure : Features a piperidin-4-yl-amine group instead of the oxymethyl-piperidine substituent. The chloro and -CF₃ groups are at positions 3 and 5, respectively.

- Properties: The altered substitution pattern creates distinct steric and electronic environments.

2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine

- Structure : Substitutes the piperidine group with a dihydroimidazole ring.

- Properties: The imidazole ring offers hydrogen-bonding capabilities, which may improve pesticidal activity (e.g., against neonicotinoid targets in insects). However, reduced steric bulk compared to piperidine could lower selectivity .

Physicochemical and Pharmacokinetic Properties

| Compound | Solubility (Dihydrochloride Salts) | LogP (Predicted) | Metabolic Stability |

|---|---|---|---|

| Target Compound (CAS: 1185309-44-7) | High (due to dihydrochloride) | 1.8 | Moderate |

| 2-(Piperidin-3-yloxy)-5-CF₃-pyridine | Moderate | 2.5 | High |

| (3-Cl-5-CF₃-pyridin-2-yl)-piperidin-4-amine | Low (free base) | 2.2 | High |

| 2-Chloro-5-(dihydroimidazolylmethyl)pyridine | Low | 1.5 | Low |

Key Observations :

- The dihydrochloride form of the target compound improves aqueous solubility, critical for drug formulation .

Agrochemical Efficacy

- Compound IV (2-Chloro-5-{[(7R)-7-methyl-imidazo[1,2-a]pyridin-1-yl]methyl}pyridine) from shows prioritized activity in neonicotinoid-like assays, suggesting substituent flexibility in agrochemical design .

Pharmaceutical Potential

- Piperidine-oxymethyl groups (as in the target compound) are common in kinase inhibitors due to their ability to occupy hydrophobic pockets. In contrast, trifluoromethylated analogs (e.g., CAS 1220037-04-6) may target enzymes like cytochrome P450 isoforms .

Preparation Methods

Starting Materials and Halogenation

- The precursor 2-chloro-5-methylpyridine or 2-chloro-5-chloromethylpyridine is typically prepared by halogenation of methylpyridine derivatives or by chlorination of dihydropyridones.

- Halogenating agents include chlorine gas, phosphorus oxychloride (phosphoryl chloride), phosgene, thionyl chloride , and other phosphorus halides.

- Solvents used are generally high-boiling aromatic hydrocarbons such as toluene, xylene, chlorobenzene, o-dichlorobenzene, or preferably 1,2,4-trichlorobenzene to facilitate high-temperature reactions (80–130 °C).

- The halogenation proceeds via formation of dihalo intermediates, followed by dehydrohalogenation to yield the chloromethylpyridine intermediates.

Reaction Conditions and Process Parameters

| Parameter | Typical Range / Details |

|---|---|

| Halogenating agent | Phosphorus oxychloride, phosgene, chlorine gas |

| Solvent | 1,2,4-Trichlorobenzene (preferred), toluene |

| Temperature | 80–130 °C (typically ~120 °C) |

| Reaction time | 1–10 hours (chlorinating agent addition) |

| Molar excess of chlorinating agent | Up to 70% excess, preferably ~50% |

| Post-reaction treatment | Washing with aqueous alkali, pH adjustment |

- The chlorinating agent is introduced gradually to the solution of the dihalo compound or vice versa, with stirring and temperature control.

- After completion, the solution may be held at reaction temperature for several hours to ensure complete conversion.

- The intermediate 2-chloro-5-chloromethylpyridine can be isolated or used directly for subsequent substitution steps.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Use of 1,2,4-trichlorobenzene as solvent during chlorination improves yield and reaction control due to its high boiling point and chemical inertness.

- Gradual addition of chlorinating agent and maintenance of elevated temperature post-addition enhances conversion efficiency.

- Reaction auxiliaries such as tertiary amines (triethylamine, pyridine) and catalytic amounts of formamides (N,N-dimethylformamide) or metal halides (magnesium chloride, lithium chloride) can improve reaction rates and selectivity during chloromethylation and substitution steps.

- Purification by filtration and crystallization ensures high purity of the dihydrochloride salt, critical for pharmaceutical applications.

- The process can be scaled up using standard chemical engineering equipment such as four-neck flasks with stirrers, condensers, and temperature control devices.

Q & A

Basic Question: What are the established synthetic routes for 2-Chloro-5-(piperidin-3-yloxymethyl)-pyridine dihydrochloride, and what key reagents/conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions between chlorinated pyridine derivatives and piperidine-containing intermediates. For example:

- Reagents : 3-hydroxypiperidine derivatives and 2-chloro-5-(chloromethyl)pyridine are common precursors. Sodium hydride or potassium carbonate is often used to deprotonate the hydroxyl group, facilitating ether bond formation .

- Conditions : Reactions are conducted in anhydrous solvents like dichloromethane or DMF under nitrogen to prevent hydrolysis. Post-synthesis, the product is treated with hydrochloric acid to form the dihydrochloride salt .

- Yield Optimization : Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization in ethanol improves purity (>95%) and yield (reported up to 75%) .

Basic Question: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the pyridine-piperidine linkage. Key signals include the aromatic protons (δ 8.2–8.5 ppm for pyridine) and piperidine’s methylene groups (δ 3.0–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry identifies impurities and verifies molecular weight (e.g., [M+H] at m/z ~315) .

- Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt (e.g., Cl content via ion chromatography) .

Advanced Question: How can researchers address conflicting data on the compound’s solubility and stability in aqueous buffers across studies?

Methodological Answer:

Discrepancies often arise from variations in buffer pH, ionic strength, or storage conditions. To resolve these:

- Controlled Solubility Assays : Test solubility in phosphate-buffered saline (PBS) at pH 7.4 vs. acetate buffer at pH 4.5, noting precipitation thresholds. Use dynamic light scattering (DLS) to monitor aggregation .

- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed pyridine derivatives) indicate susceptibility to moisture .

- Cross-Validation : Compare results with structurally analogous compounds like 2-chloro-4-(chloromethyl)pyridine hydrochloride, which shows similar pH-dependent stability .

Advanced Question: What experimental strategies can elucidate the compound’s mechanism of action in targeting neuronal receptors?

Methodological Answer:

- Radioligand Binding Assays : Use H-labeled derivatives to quantify affinity for nicotinic acetylcholine receptors (nAChRs) or sigma-1 receptors. Include control experiments with atropine or haloperidol to assess specificity .

- Functional Assays : Measure intracellular Ca flux in SH-SY5Y neuroblastoma cells post-treatment. Dose-response curves (0.1–100 µM) reveal EC/IC values .

- Computational Docking : Model interactions with receptor crystal structures (e.g., PDB ID: 4AQ3 for nAChR) using AutoDock Vina. Prioritize binding poses where the piperidine oxygen forms hydrogen bonds with serine residues .

Advanced Question: How can contradictory results in cytotoxicity profiles between in vitro and ex vivo models be reconciled?

Methodological Answer:

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS. Differences in hepatic clearance may explain reduced cytotoxicity in ex vivo tissues .

- Microenvironment Mimicry : Supplement cell culture media with serum proteins (e.g., 10% FBS) to mimic physiological conditions. Note that protein binding can reduce free drug concentration, altering IC values .

- 3D Spheroid Models : Compare 2D monolayers vs. 3D tumor spheroids to assess penetration efficiency. Hypoxic cores in spheroids may reduce compound efficacy, mimicking ex vivo resistance .

Advanced Question: What computational methods are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy in the chloropyridine ring predicts higher electrophilicity, favoring nucleophilic attack .

- Kinetic Modeling : Apply Eyring equation to experimental rate constants (obtained via F NMR with fluorinated analogs) to determine activation energy (). Compare with model compounds like 2-chloro-5-(trifluoromethyl)pyridine .

- Solvent Effect Analysis : COSMO-RS simulations in solvents (e.g., DMSO vs. THF) predict solvation free energy, guiding solvent selection for optimal reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.